molecular formula C8H15NO2 B1590450 Methyl azepane-2-carboxylate CAS No. 5228-33-1

Methyl azepane-2-carboxylate

Cat. No. B1590450
CAS RN: 5228-33-1
M. Wt: 157.21 g/mol
InChI Key: GVNASBFHUYHYAT-UHFFFAOYSA-N
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Description

“Methyl azepane-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl azepane-2-carboxylate hydrochloride” with a CAS Number of 34459-10-4 . The molecular weight of the hydrochloride form is 193.67 .


Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .


Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Scientific Research Applications

1. Structural Analysis

Methyl azepane-2-carboxylate is notable for its complex structural characteristics. The compound exhibits a unique tetracyclic system, which includes three five-membered rings (2-pyrrolidinone, tetrahydrofuran, and dihydrofuran) and one seven-membered ring (azepane). The molecular structure shows distinctive conformations, such as envelope conformations for the five-membered rings and a chair conformation for the azepane ring, highlighting its intricate molecular geometry (Toze et al., 2015).

2. Synthesis in Drug Discovery

In drug discovery, methyl azepane-2-carboxylate derivatives are synthesized for their potential application in therapeutic agents. A robust asymmetric synthesis method has been developed for these derivatives, focusing on flexibility for elaboration and suitability for large-scale preparation. This synthesis process is critical in producing flexible and stereochemically defined compounds, which are valuable in pharmaceutical research (Wishka et al., 2011).

3. Protein Kinase Inhibition

Methyl azepane-2-carboxylate derivatives have been evaluated for their inhibitory activity against protein kinases. This research is significant for developing new therapeutic agents, particularly for diseases where protein kinase activity is a critical factor. The study of these compounds' binding interactions and conformational changes provides insights into their potential as kinase inhibitors (Breitenlechner et al., 2004).

4. Medicinal Chemistry and Drug Design

Azepane-based compounds, including methyl azepane-2-carboxylate derivatives, are a hot topic in medicinal chemistry due to their diverse pharmacological properties. They have been incorporated into various therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. The development of new azepane-containing analogs focuses on reducing toxicity, lowering costs, and increasing activity, making them significant in the discovery of new drugs (Zha et al., 2019).

5. Ionic Liquid Applications

Methyl azepane-2-carboxylate is used in synthesizing a new family of room-temperature ionic liquids. These transformations are particularly relevant for mitigating the disposal issues in the polyamide industry, as azepane is a coproduct in these processes. The resulting azepanium ionic liquids show promise as alternatives to volatile organic compounds, with applications in various industrial and environmental settings (Belhocine et al., 2011).

Safety And Hazards

The safety information for “methyl azepane-2-carboxylate hydrochloride” includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl azepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNASBFHUYHYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544631
Record name Methyl azepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl azepane-2-carboxylate

CAS RN

5228-33-1
Record name Methyl azepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IHK Spydevold - 2022 - duo.uio.no
Due to the increase in antibacterial resistance, the world is in need of new, powerful antibacterial agents and synthetic methods to halter this trend. This study focused on broadening the …
Number of citations: 0 www.duo.uio.no

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